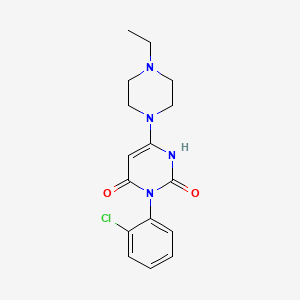
3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-chlorophenyl group, an ethylpiperazine group, and a pyrimidinedione group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a 2-chlorophenyl group and a 4-ethylpiperazin-1-yl group.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the chlorine atom on the phenyl ring might be susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring might confer basicity to the compound.Scientific Research Applications
Synthesis and Characterization
A broad spectrum of research focuses on the synthesis and characterization of compounds with structures similar to "3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione". These studies involve the development of novel synthetic routes and the exploration of the chemical properties of these compounds. For example, Murugesan et al. (2021) presented the synthesis and characterization of a complex compound using spectroscopic methods and density functional theory (DFT) calculations, highlighting the compound's potential for various applications based on its electronic and structural properties (Murugesan et al., 2021).
Antimicrobial Activity
Several studies have been conducted to evaluate the antimicrobial activity of compounds similar to the one . These compounds have shown promising results against a range of microbial strains, suggesting their potential use as antimicrobial agents. For instance, Merugu et al. (2010) explored the antibacterial activity of benzyl piperazine derivatives with pyrimidine and isoindolinedione, indicating the significance of such compounds in developing new antibacterial therapies (Merugu et al., 2010).
Anticonvulsant and Antitubercular Properties
Research into the anticonvulsant and antitubercular properties of related compounds has provided insights into their potential therapeutic applications. Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity, demonstrating the compounds' effectiveness against Mycobacterium tuberculosis strains and suggesting a viable pathway for developing new antitubercular drugs (Vavaiya et al., 2022).
Anticancer and Anti-inflammatory Properties
Compounds structurally similar to "3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione" have also been explored for their potential anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, contributing to the development of new cancer and inflammation treatments (Rahmouni et al., 2016).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve elucidating its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety profile.
properties
IUPAC Name |
3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-19-7-9-20(10-8-19)14-11-15(22)21(16(23)18-14)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBSLWCIZCLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

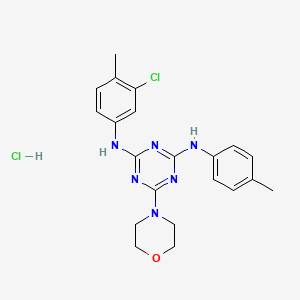
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)
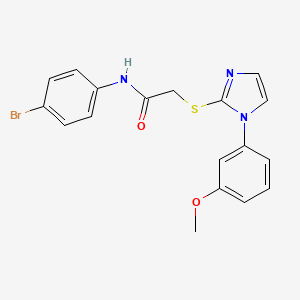
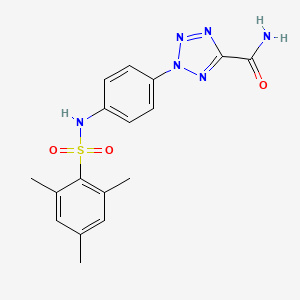
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
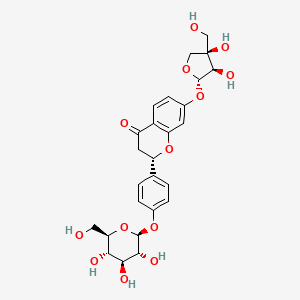
![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
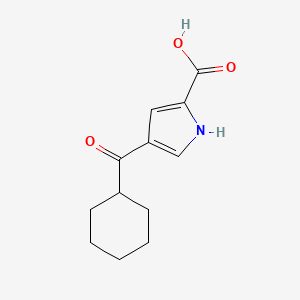
![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)
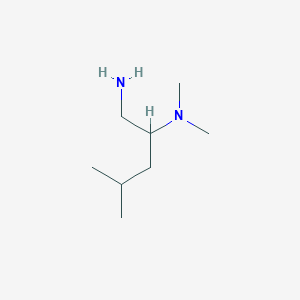
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)